molecular formula C14H8F6 B1599659 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane CAS No. 4100-99-6

1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane

Cat. No.: B1599659
CAS No.: 4100-99-6
M. Wt: 290.2 g/mol
InChI Key: OCIWSXHEGSCIOO-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane is an organic compound characterized by the presence of multiple fluorine atoms and phenyl groups. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane typically involves the reaction of tetrafluoroethylene with 4-fluorophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process includes steps such as purification and isolation to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as halogens or nucleophiles in the presence of a catalyst.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its stability and unique properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane involves its interaction with molecular targets and pathways within a system. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. These interactions can influence various biochemical pathways, leading to specific effects depending on the context of its use.

Comparison with Similar Compounds

    1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: Another fluorinated compound with similar properties but different structural features.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use in various industrial applications due to its stability and reactivity.

Uniqueness: 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane is unique due to its specific arrangement of fluorine atoms and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-fluoro-4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIWSXHEGSCIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457720
Record name 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4100-99-6
Record name 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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